2-Aminocyclopentanol

Descripción general

Descripción

2-Aminocyclopentanol is an aminocyclanol . Its d,l - cis - and d,l - trans - forms have been synthesized . The trans -form of the product can be produced in large (multigram) scale via carbamate addition protocol .

Synthesis Analysis

The preparation of (+)-cis- and (f )-trans-2-dimethylaminocyclopentyl acetate methiodide (1, n = 3) was accomplished using a previously reported method . A new strain named Arthrobacter sp. TYUT010-15 with the ( R )-selective deamination activity of cyclic β-amino alcohol has been isolated from nature via a high throughput solid-phase screening method .

Molecular Structure Analysis

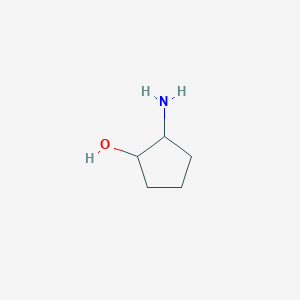

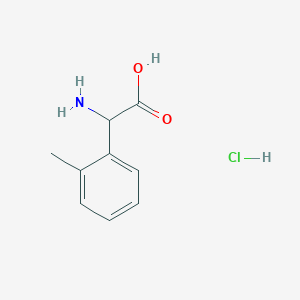

The molecular formula of 2-Aminocyclopentanol is C5H11NO . Its average mass is 101.147 Da and its monoisotopic mass is 101.084061 Da .

Chemical Reactions Analysis

2-Aminocyclopentanol is involved in several chemical reactions. For instance, it has been used in the synthesis of pharmaceuticals . It also plays a role in the resolution of (f )-trans-2-benzylaminocyclopentanol using D- or L-dibenzoyltartaric acid as the resolving agent .

Physical And Chemical Properties Analysis

2-Aminocyclopentanol has a density of 1.1±0.1 g/cm3, a boiling point of 179.4±33.0 °C at 760 mmHg, and a flash point of 62.3±25.4 °C . It has 2 H bond acceptors, 3 H bond donors, and 0 freely rotating bonds .

Aplicaciones Científicas De Investigación

Preparation of “Peptoid” Cholecystokinin (CCK-B) Receptor Antagonists

- Results : The desired (1S, 2S)-trans-2-aminocyclohexanol was obtained in >99% ee and 49.6–50% conversion. Four aromatic β-amino alcohols and two amines were also resolved, (S)-β-amino alcohols and ®-amines were obtained in >99% ee. A preparation experiment was conducted with 200 mM (23.2 g L −1) racemic trans-2-aminocyclohexanol, yielding the desired (1S, 2S)-trans-2-aminocyclohexanol in 40% isolated yield, >99% ee and 5.8 g L −1 d −1 space time yields .

Synthesis of Chiral Cyclic β-Amino Alcohols

- Results : The desired (1S, 2S)-trans-2-aminocyclohexanol was obtained in >99% ee and 49.6–50% conversion. Four aromatic β-amino alcohols and two amines were also resolved, (S)-β-amino alcohols and ®-amines were obtained in >99% ee .

Preparation of Cholecystokinin (CCK-B) Receptor Antagonists

Direcciones Futuras

While specific future directions for 2-Aminocyclopentanol are not mentioned in the search results, there is accumulating evidence on the anti-microbial and anti-inflammatory efficacy of similar compounds in the context of endodontics . Further clinical trials with robust methodology are warranted to translate its use for clinical practice on humans .

Propiedades

IUPAC Name |

2-aminocyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFFOUICIRBXFRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20903822 | |

| Record name | NoName_4581 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20903822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminocyclopentanol | |

CAS RN |

57070-95-8, 59260-76-3 | |

| Record name | Cyclopentanol, cis-2-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057070958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentanol, trans-2-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059260763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B113151.png)

![6-chloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B113175.png)